molecular formula C9H10N4 B1384819 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine CAS No. 287494-25-1

1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Cat. No. B1384819
CAS RN: 287494-25-1
M. Wt: 174.2 g/mol
InChI Key: DOWIFHUJXYFHIH-UHFFFAOYSA-N
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Description

1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, also known as MPP, is a small organic molecule with a wide range of applications in scientific research. It is a versatile molecule that has been used in the synthesis of a variety of organic compounds and as a reagent in organic synthesis. MPP has also been used as an inhibitor of enzymes, and as a potential therapeutic agent for a variety of diseases.

Scientific Research Applications

Synthesis and Characterization

1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine and its derivatives have been a subject of interest in the synthesis and characterization of novel compounds. Studies have focused on synthesizing various derivatives and analyzing their structures using techniques like X-Ray crystallography, FT-IR, UV–visible spectroscopy, and NMR spectroscopy. For instance, Titi et al. (2020) conducted a study on pyrazole derivatives, highlighting their synthesis and structural analysis (Titi et al., 2020).

Catalysis and Chemical Reactions

The compound is also used as a reactant in various chemical reactions. Gunasekaran et al. (2014) reported its use in L-proline-catalyzed domino reactions for synthesizing pyrazolo[3,4-b]pyridines (Gunasekaran et al., 2014). Shi et al. (2010) described its role in synthesizing 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines using ionic liquids without any catalyst, highlighting environmentally friendly procedures (Shi et al., 2010).

Photophysical Studies

This compound has been studied for its photophysical properties. Vetokhina et al. (2012) explored the photoinduced tautomerization in derivatives of 2-(1H-pyrazol-5-yl)pyridines, revealing complex photochemical behaviors (Vetokhina et al., 2012).

Fluorescent Sensing

The pyrazolo[3,4-b]pyridine derivatives have been investigated for their potential in fluorescent sensing. Mac et al. (2010) synthesized a novel fluorescent dye based on this structure and explored its use in detecting small inorganic cations (Mac et al., 2010).

Green Chemistry Applications

The compound is significant in green chemistry applications, as demonstrated by Shi et al. (2008), who developed a green synthesis approach for indeno[2,1‐e]pyrazolo[5,4‐b]pyridines using microwave irradiation in water (Shi et al., 2008).

properties

IUPAC Name

2-methyl-5-pyridin-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-9(10)5-8(12-13)7-3-2-4-11-6-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWIFHUJXYFHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650890
Record name 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

CAS RN

287494-25-1
Record name 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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